molecular formula C19H30N2 B1383609 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane CAS No. 1445951-65-4

11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane

Cat. No.: B1383609
CAS No.: 1445951-65-4
M. Wt: 286.5 g/mol
InChI Key: XARHGETYFWCUFH-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for spirocyclic compounds containing nitrogen heteroatoms. The name "this compound" provides comprehensive structural information through its component elements. The term "diazaspiro" indicates the presence of two nitrogen atoms within the spirocyclic system, while the bracketed notation "[6.7]" specifies the ring sizes of the component cycles - a six-membered ring and a seven-membered ring. The "tetradecane" designation reflects the total count of fourteen carbon atoms within the molecular framework, consistent with standard alkane nomenclature principles.

The numerical prefix "11-benzyl" identifies the specific substitution pattern, indicating that a benzyl group (phenylmethyl substituent) is attached to the nitrogen atom at position 11 of the spirocyclic system. Similarly, the "2,11-diaza" notation specifies that nitrogen atoms occupy positions 2 and 11 within the numbered spirocyclic framework. This systematic approach ensures unambiguous identification of the compound's structural features and substitution patterns.

Properties

IUPAC Name

11-benzyl-2,11-diazaspiro[6.7]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-2-8-18(9-3-1)16-21-14-6-11-19(12-7-15-21)10-4-5-13-20-17-19/h1-3,8-9,20H,4-7,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARHGETYFWCUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC2(C1)CCCN(CCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225356
Record name 2,11-Diazaspiro[6.7]tetradecane, 11-(phenylmethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID801225356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-65-4
Record name 2,11-Diazaspiro[6.7]tetradecane, 11-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,11-Diazaspiro[6.7]tetradecane, 11-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

11-Benzyl-2,11-diazaspiro[6.7]tetradecane is a spirocyclic diamine featuring a six-membered and a seven-membered ring fused at a single nitrogen atom. The synthesis of such spiro compounds typically involves cyclocondensation reactions between amino alcohols and cyclic ketones, followed by dehydration or alkylation steps to install substituents. Key methodologies from patent literature and academic research are extrapolated below.

Core Methodology from US3481942A

The foundational approach involves reacting α-aminoalkyl-substituted methanols with N-substituted cyclic ketones (e.g., piperidones) under acidic, dehydrating conditions. For example:

  • Example 6 (US3481942A) :
    • Reactants :
      • α-(1-Ethylaminoethyl)-3,4-dimethoxybenzyl alcohol
      • 1-Benzyl-4-piperidone
    • Conditions :
      • Solvent: Benzene
      • Acid catalyst: Methanesulfonic acid
      • Reflux with azeotropic water removal
    • Product : 8-Benzyl-2-(3,4-dimethoxyphenyl)-4-ethyl-3-methyl-1-oxa-4,8-diazaspiro[4.5]decane.

Adaptation for Target Compound :
To synthesize this compound:

  • Replace 1-benzyl-4-piperidone with 1-benzyl-azepan-4-one (a seven-membered cyclic ketone).
  • Use an α-aminoalkyl methanol with a side chain capable of forming a six-membered ring upon cyclization.
  • Optimize reaction time and solvent (e.g., toluene) for larger ring formation.

Key Reaction Parameters

Parameter Optimal Conditions Purpose
Solvent Toluene or benzene Azeotropic removal of water, inert for acid catalysis.
Catalyst Methanesulfonic acid (0.1–1.0 equiv) Facilitates imine formation and dehydration.
Temperature Reflux (110–120°C) Drives cyclization and water elimination.
Reaction Time 4–12 hours Balances ring formation and minimizes side reactions.

Stepwise Synthesis

Analytical Data

While specific data for this compound are unavailable, analogous spiro compounds from US3481942A show:

  • IR : Peaks at ~1750 cm⁻¹ (amide C=O stretch absent in target compound).
  • NMR :
    • 1H NMR : δ 7.3–7.5 (m, benzyl aromatic), 3.5–4.0 (m, spiro-CH₂), 2.5–3.0 (m, N-CH₂).
    • 13C NMR : Peaks at ~135–140 ppm (quaternary spiro carbon).

Challenges and Solutions

Challenge Solution
Low yield in larger rings Use high-dilution conditions to favor intramolecular cyclization.
Byproduct formation Optimize stoichiometry (1:1 ratio of amino alcohol to ketone).
Instability of intermediates Purify via flash chromatography before cyclization.

Chemical Reactions Analysis

Types of Reactions

11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Diazaspiro Family

tert-Butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane-11-carboxylate
  • Molecular Formula : C₁₇H₃₀N₂O₃
  • Molecular Weight : 310.44 g/mol
  • Key Features :
    • Contains a tert-butyl carboxylate group instead of a benzyl substituent.
    • Includes a ketone functional group (1-oxo) on the spirocyclic framework.
  • Its carboxylate group enhances solubility compared to the benzyl analogue .
Compound Molecular Formula Molecular Weight Functional Groups Research Application
11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane C₁₉H₃₀N₂ 286.46 Benzyl, Diazaspiro Secondary amine studies
tert-Butyl 1-oxo-2,11-diazaspiro...carboxylate C₁₇H₃₀N₂O₃ 310.44 tert-Butyl, Carboxylate, Diazaspiro Pharmaceutical synthesis

Benzyl-Containing Compounds

Benzathine Benzylpenicillin
  • Key Features :
    • A penicillin derivative complexed with N,N'-dibenzylethylenediamine.
    • Shares a benzyl group but lacks a spirocyclic structure.
  • Applications: Widely used as a long-acting antibiotic.

Volatile Organic Compounds (VOCs) with Similar Naming

Tetradecane (C₁₄H₃₀)
  • Key Features :
    • A linear alkane, structurally unrelated to the spirocyclic target compound.
  • Applications : Acts as a pheromone in insects and has been linked to allergic asthma biomarkers in exhaled breath .
Z-11-Tetradecenal (C₁₄H₂₆O)
  • Key Features :
    • An unsaturated aldehyde with a 14-carbon chain.
  • Applications : Functions as a moth pheromone. Its aldehyde group contrasts with the amine functionality of the target compound .

Research Findings and Functional Differences

Physicochemical Properties

  • Tetradecane and Z-11-Tetradecenal, as hydrocarbons and aldehydes, exhibit volatility absent in the diazaspiro compounds .

Biological Activity

11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane is a spirocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a spiro configuration and diaza components, suggests various biological activities that warrant detailed exploration. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C19_{19}H30_{30}N2_2
  • Molecular Weight : 286.46 g/mol
  • CAS Number : 1445951-65-4

The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes. The compound's spirocyclic structure enhances its binding affinity to these targets, potentially modulating their activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing diazaspiro structures have shown effectiveness against multidrug-resistant strains of bacteria, particularly Mycobacterium tuberculosis (MTB) . The minimum inhibitory concentration (MIC) for some derivatives was reported to be less than 0.016 μg/mL, highlighting their potential as novel antimicrobial agents.

Anticancer Properties

The compound's structural analogs have been investigated for anticancer activity. Studies suggest that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . Further research is required to establish the specific anticancer efficacy of this compound.

Case Studies

  • Antimycobacterial Activity :
    • A study synthesized various benzothiazinone derivatives containing diazaspiro structures and tested them against MTB strains. The results demonstrated significant efficacy and safety profiles in vivo .
  • Therapeutic Applications :
    • Compounds derived from diazaspiro frameworks have been explored for use as decongestants and vasoconstrictors in clinical settings . This suggests a broader therapeutic application for this compound in treating respiratory conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
2-Benzyl-2,7-diazaspiro[3.5]nonaneSpirocyclicAntimycobacterial
Tert-butyl 2,11-diazaspiro[6.7]tetradecaneSpirocyclicAnticancer
Benzothiazinone DerivativesHeterocyclicAntimycobacterial

Q & A

Basic: How can researchers optimize the synthetic route for 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane using factorial design?

Answer:
To optimize synthesis, employ multifactorial experimental designs such as orthogonal arrays (e.g., Taguchi methods) or response surface methodology (RSM). These approaches systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading) to identify interactions affecting yield. For example:

  • Orthogonal Design : Reduces experimental runs while testing multiple factors, ideal for preliminary screening .
  • Central Composite Design (RSM) : Models non-linear relationships and pinpoints optimal conditions for maximum efficiency .

Table 1: Example 3-Factor Orthogonal Design for Reaction Optimization

RunTemp (°C)SolventCatalyst (mol%)Yield (%)
180THF562
2100DCM1078

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this spirocyclic compound?

Answer:
Combine high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm molecular structure and stereochemistry. For purity assessment:

  • HPLC-PDA : Quantifies impurities using a C18 column (gradient: 0.1% TFA in H₂O/ACN) .
  • X-ray Crystallography : Resolves spatial configuration ambiguities in crystalline forms .

Basic: Which theoretical frameworks guide mechanistic studies of its biological activity?

Answer:
Link hypotheses to molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models. For receptor-binding studies:

  • Density Functional Theory (DFT) : Predicts electronic properties influencing interactions with biological targets (e.g., kinases, GPCRs) .
  • Molecular Dynamics Simulations : Assess conformational stability in physiological conditions (e.g., solvation effects) .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., IC50 variability)?

Answer:
Apply data triangulation :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Pool datasets using random-effects models to account for inter-lab variability .
  • Cofactor Analysis : Test for interference from serum proteins or metal ions in bioactivity assays .

Advanced: What multifactorial designs are suitable for evaluating synergistic effects in combination therapies?

Answer:
Use fractional factorial designs to study drug-drug interactions. For example:

  • Fixed-Ratio Combinations : Test dose matrices (e.g., 1:1 to 1:10 ratios) with isobolographic analysis .
  • Checkboard Assays : Quantify synergy via Combination Index (CI) metrics (CI < 1 indicates synergy) .

Advanced: Which separation technologies enhance purification of this lipophilic compound?

Answer:
Leverage hydrophobic interaction chromatography (HIC) or membrane-based separations :

  • HIC : Use phenyl-sepharose resins with ammonium sulfate gradients to retain lipophilic moieties .
  • Nanofiltration Membranes : Isolate low-MW impurities (<500 Da) while retaining the target compound .

Advanced: How can researchers integrate heterogeneous data (e.g., in vitro/in vivo) to model pharmacokinetics?

Answer:
Adopt physiologically based pharmacokinetic (PBPK) modeling :

  • Compartmental Models : Incorporate bioavailability data from Caco-2 permeability assays and hepatic microsomal stability .
  • Bayesian Hierarchical Modeling : Accounts for interspecies differences in clearance rates .

Advanced: What methodologies assess the compound’s stability under stress conditions?

Answer:
Conduct forced degradation studies :

  • Thermal Stress : Heat at 40–80°C for 24–72 hours; monitor via HPLC .
  • Photolytic Stress : Expose to UV (254 nm) and visible light; quantify degradation products .

Table 2: Stability Profile Under Acidic Hydrolysis (0.1 M HCl, 70°C)

Time (hr)Parent Compound (%)Major Degradant (%)
01000
248512

Advanced: How can in silico tools predict off-target effects or toxicity?

Answer:
Use toxicogenomics databases (e.g., Tox21) and machine learning classifiers :

  • SwissADME : Predicts CYP450 inhibition and blood-brain barrier penetration .
  • ProTox-II : Flags potential hepatotoxicity via structural alerts (e.g., reactive metabolites) .

Advanced: What strategies ensure reproducibility in scaled-up synthesis?

Answer:
Implement quality-by-design (QbD) principles :

  • Critical Process Parameters (CPPs) : Monitor mixing efficiency and heating rates in flow reactors .
  • Process Analytical Technology (PAT) : Use inline FTIR for real-time reaction monitoring .

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